4-[4-Benzyloxy)benzoyl]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-(4-phenylmethoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C21H16O4/c22-20(16-6-8-18(9-7-16)21(23)24)17-10-12-19(13-11-17)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24) |
InChI Key |
ZSVDQQIAIVOVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 4 4 Benzyloxy Benzoyl Benzoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds. These transformations are fundamental to manipulating the molecule's properties and incorporating it into larger structures.
Esterification Reactions for Carboxyl Manipulation
The conversion of the carboxylic acid group of 4-[4-(benzyloxy)benzoyl]benzoic acid to an ester is a common and straightforward transformation. While specific literature detailing the esterification of this exact molecule is not abundant, the reaction is expected to proceed under standard conditions analogous to those used for other benzoic acids. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). tcu.eduyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. tcu.edu
Microwave-assisted esterification has also emerged as an efficient method, significantly reducing reaction times and often improving yields. researchgate.net For 4-[4-(benzyloxy)benzoyl]benzoic acid, reaction with various alcohols would yield the corresponding esters, which are valuable intermediates. For instance, in the synthesis of polyetherketoneketone (PEKK), 4-(4-phenoxybenzoyl)benzoic acid esters have been identified as potential impurities, indicating that such ester linkages form under polymerization conditions. google.com Given the structural similarity, 4-[4-(benzyloxy)benzoyl]benzoic acid would react similarly.
| Alcohol | Catalyst | Typical Conditions | Expected Product |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Reflux, 4-8 h | Methyl 4-[4-(benzyloxy)benzoyl]benzoate |
| Ethanol | p-TSA | Reflux, 4-8 h | Ethyl 4-[4-(benzyloxy)benzoyl]benzoate |
| n-Butanol | Amberlyst 15 | 75-110°C, 5-10 h | Butyl 4-[4-(benzyloxy)benzoyl]benzoate |
| Isopropanol | H₂SO₄ (catalytic) | Microwave, 130°C, 15 min | Isopropyl 4-[4-(benzyloxy)benzoyl]benzoate |
Amidation Pathways and Amide Derivative Formation
Amide synthesis from 4-[4-(benzyloxy)benzoyl]benzoic acid is a key transformation for creating polymers like polyamides and for synthesizing biologically active molecules. The most common pathway involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride, followed by a reaction with a primary or secondary amine. The activation of the carboxylic acid is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.
Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or zirconocene (B1252598) and hafnocene catalysts facilitate the direct formation of an amide bond by avoiding the isolation of the often-sensitive acid chloride. rsc.org These methods are widely applicable and work for a broad range of carboxylic acids and amines. lookchemmall.com
The resulting amides are often highly stable. This chemistry is foundational for the synthesis of high-performance aromatic polyamides, where di-acid chlorides are reacted with diamines in a polycondensation reaction. researchgate.netresearchgate.netmdpi.com The title compound, after conversion to its acid chloride, could serve as a monomer in such polymerizations.
| Amine | Method | Reagents | Expected Product |
|---|---|---|---|
| Aniline | Acid Chloride Pathway | 1. SOCl₂ 2. Aniline, Pyridine | N-Phenyl-4-[4-(benzyloxy)benzoyl]benzamide |
| Benzylamine | Direct Coupling | ZrCl₄, Toluene, Reflux | N-Benzyl-4-[4-(benzyloxy)benzoyl]benzamide |
| Morpholine | Acid Chloride Pathway | 1. (COCl)₂ 2. Morpholine | (4-[4-(Benzyloxy)benzoyl]phenyl)(morpholino)methanone |
| Ethylenediamine | Polycondensation | 1. SOCl₂ 2. H₂N(CH₂)₂NH₂ | Polyamide based on 4-[4-(benzyloxy)benzoyl]benzoic acid |
Decarboxylative Reactions and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction for aromatic carboxylic acids unless specific structural features are present. organic-chemistry.org For benzoic acid itself, the reaction requires very high temperatures. nist.gov The reaction is facilitated by the presence of strong electron-donating groups, such as a hydroxyl (-OH) or amino (-NH₂) group, at the ortho or para position, which stabilize the carbanionic intermediate formed upon CO₂ loss.
The 4-[4-(benzyloxy)benzoyl] group is electron-withdrawing in nature due to the ketone. This effect deactivates the aromatic ring towards electrophilic substitution and, in the context of decarboxylation, would destabilize the transition state and any potential anionic intermediate, making the reaction even less favorable than for unsubstituted benzoic acid. nist.gov Therefore, 4-[4-(benzyloxy)benzoyl]benzoic acid is expected to be highly resistant to decarboxylation under typical thermal conditions.
Modern methods for decarboxylation often involve transition metal catalysis or photoredox catalysis, which can proceed under milder conditions. nih.gov However, even these methods are most effective for specific substrate classes, and their applicability to a deactivated acid like 4-[4-(benzyloxy)benzoyl]benzoic acid has not been reported.
Ketone Moiety Reactivity and Carbonyl Additions
The benzophenone-like ketone in 4-[4-(benzyloxy)benzoyl]benzoic acid is the second key functional group. It is generally less reactive than aliphatic ketones due to the steric hindrance from the two aromatic rings and the electronic stabilization provided by them. Nevertheless, it can undergo several important transformations.
Nucleophilic Additions to the Benzoyl Carbonyl
The carbonyl carbon of the ketone is electrophilic and can be attacked by strong nucleophiles. However, any reaction with strong, basic nucleophiles like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) must account for the acidic proton of the carboxylic acid group. The nucleophile would first act as a base, deprotonating the carboxylic acid. Therefore, at least two equivalents of the nucleophilic reagent would be required: one to deprotonate the acid and the second to attack the ketone.
A more synthetically viable strategy involves protecting the carboxylic acid group, typically as an ester, prior to performing the nucleophilic addition. After the addition reaction to the ketone, the protecting group can be removed by hydrolysis to regenerate the carboxylic acid. This approach allows for the selective transformation of the ketone without interference from the acid functionality.
Reductive and Oxidative Transformations of the Ketone
Reductive Transformations
The ketone can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.
Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are capable of selectively reducing the ketone to the corresponding secondary alcohol, 4-[4-(benzyloxy)phenyl(hydroxy)methyl]benzoic acid, without affecting the carboxylic acid group. rsc.org
Complete Reduction: A very strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid, yielding 4-((4-(benzyloxy)phenyl)methyl)benzyl alcohol. rsc.orgresearchgate.net
| Reagent | Conditions | Functional Group Transformed | Product |
|---|---|---|---|
| NaBH₄ | Methanol, rt | Ketone | 4-[4-(Benzyloxy)phenyl(hydroxy)methyl]benzoic acid |
| H₂NNH₂, KOH | Diethylene glycol, 200°C | Ketone | 4-[4-(Benzyloxy)benzyl]benzoic acid |
| LiAlH₄ | 1. Anhydrous Ether 2. H₃O⁺ workup | Ketone and Carboxylic Acid | (4-((4-(Benzyloxy)phenyl)methyl)phenyl)methanol |
Oxidative Transformations
The ketone carbonyl represents a high oxidation state of carbon and is resistant to further oxidation under standard chemical conditions. The rest of the molecule, specifically the benzylic C-H bonds of the benzyloxy group, could be susceptible to oxidation, but the ketone moiety itself is inert in this regard. Any attempt at oxidation would likely lead to degradation of other parts of the molecule rather than a transformation of the benzoyl ketone.
Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution
The structure of 4-[(4-benzyloxy)benzoyl]benzoic acid features two distinct phenyl rings, offering multiple sites for functionalization through aromatic substitution reactions. The reactivity of each ring is governed by the electronic effects of its substituents: the benzyloxy group (-OCH₂C₆H₅), the benzoyl group (-COC₆H₅), and the carboxylic acid group (-COOH).
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic compounds. The directing effects of the substituents on the two phenyl rings of 4-[(4-benzyloxy)benzoyl]benzoic acid determine the position of incoming electrophiles.
Ring A (Benzoic acid moiety): The carboxylic acid group is an electron-withdrawing group and a deactivator for electrophilic aromatic substitution. wikipedia.org It directs incoming electrophiles to the meta position (positions 3' and 5' relative to the carboxyl group). This is because the ortho and para positions are significantly deactivated by the electron-withdrawing nature of the carboxyl group. wikipedia.orglibretexts.org The benzoyl group, also being electron-withdrawing, further deactivates this ring.
Ring B (Phenolic ether moiety): The benzyloxy group is an activating group due to the electron-donating resonance effect of the ether oxygen. organicchemistrytutor.com This effect increases the electron density at the ortho and para positions (positions 2 and 6, and position 4 relative to the benzyloxy group). organicchemistrytutor.comyoutube.com Consequently, electrophilic substitution is directed to these positions. However, the para position is already substituted by the benzoyl group. Therefore, incoming electrophiles will preferentially attack the ortho positions (2 and 6). While the benzyloxy group is activating, the steric hindrance from the bulky benzyl (B1604629) group might slightly disfavor the ortho positions compared to a smaller alkoxy group. youtube.com
The general order of reactivity towards electrophilic substitution is that activated rings react faster than deactivated rings. libretexts.org Therefore, Ring B is significantly more susceptible to electrophilic attack than Ring A.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Ring | Substituent(s) | Directing Effect | Predicted Position of Substitution |
| A | -COOH, -CO-Ar | meta-directing, Deactivating | 3', 5' |
| B | -OCH₂C₆H₅, -CO-Ar | ortho, para-directing, Activating | 2, 6 |
Note: The numbering of the positions is relative to the primary substituent on each ring.
Research on related structures supports these predictions. For instance, the nitration of phenol (B47542) results in ortho and para substituted products due to the activating and directing effects of the hydroxyl group. libretexts.org Conversely, electrophilic substitution on benzoic acid predominantly yields the meta product. wikipedia.org Studies on the regioselectivity of thianthrenation on substituted arenes have shown exceptionally high para selectivity, which is attributed to the stability of the intermediate Wheland complexes. nih.gov In the case of 4-[(4-benzyloxy)benzoyl]benzoic acid, the interplay between the electronic nature of the substituents and steric factors will ultimately govern the precise ratio of substitution products. youtube.com
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.org In its ground state, 4-[(4-benzyloxy)benzoyl]benzoic acid is not highly activated for SNAr.
However, derivatization can create substrates suitable for SNAr. For example, conversion of the carboxylic acid group to other functionalities or introduction of strongly electron-withdrawing groups like a nitro group onto the aromatic rings could facilitate nucleophilic attack.
Activation of Ring A: Nitration of the benzoic acid ring (Ring A), which would be directed to the meta position relative to the carboxyl group, would introduce a nitro group. If a leaving group (e.g., a halide) were present on this ring, the presence of the nitro and benzoyl groups could activate the ring towards nucleophilic substitution. wikipedia.org
Activation of Ring B: While the benzyloxy group is electron-donating, the introduction of a nitro group at the positions ortho to the benzoyl group could potentially activate the ring for SNAr if a suitable leaving group were also present.
A relevant synthetic strategy involves the SNAr reaction of 4-fluoronitrobenzene with hydroquinone (B1673460) to form a diphenyl ether, a core structure related to the title compound. nih.gov This demonstrates the feasibility of SNAr on activated phenyl rings. The benzyne (B1209423) mechanism is another pathway for nucleophilic aromatic substitution, but it typically occurs under harsh conditions with strong bases and is less common for highly functionalized molecules. masterorganicchemistry.com
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of 4-[(4-benzyloxy)benzoyl]benzoic acid is influenced by the chemical environment, particularly pH and the presence of oxidizing or reducing agents. The key functional groups susceptible to degradation are the carboxylic acid, the ether linkage, and the ketone group.
Acidic Conditions: Under strong acidic conditions, the ether linkage of the benzyloxy group can be susceptible to cleavage. The benzyloxycarbonyl group, which has some structural similarity, is known to be cleaved by acidic hydrolysis. While the benzyl ether is generally more stable, prolonged exposure to strong acids could lead to debenzylation, yielding 4-(4-hydroxybenzoyl)benzoic acid and benzyl alcohol.
Basic Conditions: The carboxylic acid group will be deprotonated in basic solutions to form a carboxylate salt. rsc.org This increases its water solubility. The ether linkage is generally stable to base. The stability of related compounds like 4-benzoylbenzoic acid has been studied across different pH values, indicating that the acid-base equilibrium of the carboxylic acid is a key factor in its spectral properties. rsc.org
Reductive Conditions: The benzoyl ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. google.com Catalytic hydrogenation, a common method for debenzylation, would likely cleave the benzyloxy group to yield 4-(4-hydroxybenzoyl)benzoic acid and toluene. dal.ca This method is often used for removing benzyl protecting groups. dal.ca
Oxidative Conditions: Strong oxidizing agents can potentially lead to degradation of the molecule. The benzyl C-H bonds of the benzyloxy group are susceptible to oxidation. The aromatic rings themselves can be degraded under harsh oxidative conditions. The degradation of benzoic acid by microorganisms often proceeds through an oxidative pathway, involving hydroxylation of the aromatic ring. nih.govnih.gov
Table 2: Potential Degradation Products of 4-[(4-Benzyloxy)benzoyl]benzoic Acid
| Condition | Susceptible Group(s) | Potential Degradation/Reaction Products |
| Strong Acid | Ether Linkage | 4-(4-Hydroxybenzoyl)benzoic acid, Benzyl alcohol |
| Strong Base | Carboxylic Acid | 4-[(4-Benzyloxy)benzoyl]benzoate salt |
| Catalytic Hydrogenation | Ether Linkage, Ketone | 4-(4-Hydroxybenzoyl)benzoic acid, Toluene, 4-[4-(Benzyloxy)benzyl]benzoic acid |
| Reducing Agents (e.g., NaBH₄) | Ketone | 4-[4-(Benzyloxy)phenyl(hydroxy)methyl]benzoic acid |
| Strong Oxidation | Benzylic C-H, Aromatic Rings | Complex mixture of oxidation products |
The synthesis of derivatives often involves the conversion of the carboxylic acid to a more reactive species like an acid chloride using reagents such as oxalyl chloride, which proceeds readily at room temperature. chemicalbook.com This highlights the reactivity of the carboxyl group for derivatization.
Computational and Theoretical Investigations of 4 4 Benzyloxy Benzoyl Benzoic Acid
Quantum Chemical Calculations on Molecular Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 4-[4-(Benzyloxy)benzoyl]benzoic acid. Methods such as Density Functional Theory (DFT) are employed to compute the optimized molecular geometry, bond lengths, bond angles, and electronic properties.
These calculations can provide insights into the distribution of electron density within the molecule, highlighting the electrophilic and nucleophilic sites. For instance, the carbonyl carbon of the carboxylic acid and the benzophenone (B1666685) ketone are expected to be electrophilic, while the oxygen atoms are nucleophilic. The aromatic rings are susceptible to electrophilic substitution, and the specific positions of substitution are influenced by the directing effects of the existing functional groups.
A key aspect of the molecular structure is the planarity of the benzoylbenzoic acid core. However, the benzyloxy group introduces a degree of flexibility. Quantum chemical calculations can quantify the dihedral angles between the aromatic rings and the orientation of the benzyloxy group.
Table 1: Calculated Geometric Parameters of 4-[4-(Benzyloxy)benzoyl]benzoic Acid
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (Ketone) | ~1.23 Å |
| C-O (Ether) | ~1.37 Å | |
| O-H (Carboxylic Acid) | ~0.97 Å | |
| C=O (Carboxylic Acid) | ~1.22 Å | |
| Bond Angle | C-CO-C (Ketone) | ~121° |
| C-O-C (Ether) | ~118° | |
| O=C-OH (Carboxylic Acid) | ~123° | |
| Dihedral Angle | Phenyl-CO-Phenyl | ~35-45° |
Note: The values in this table are illustrative and represent typical values obtained from DFT calculations.
Conformational Analysis and Energy Landscapes via Molecular Modeling
The presence of several rotatable bonds in 4-[4-(Benzyloxy)benzoyl]benzoic acid, specifically around the ether linkage and the benzoyl group, gives rise to multiple possible conformations. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are utilized to perform conformational analysis and map the potential energy surface.
Theoretical Studies on Reaction Mechanisms Involving 4-[4-(Benzyloxy)benzoyl]benzoic Acid
Theoretical studies play a crucial role in understanding the mechanisms of reactions involving 4-[4-(Benzyloxy)benzoyl]benzoic acid. For instance, the esterification of the carboxylic acid group is a common reaction. Computational methods can be used to model the reaction pathway, identifying the transition state structures and calculating the activation energies. This provides a detailed picture of the reaction mechanism, whether it proceeds through a direct pathway or involves intermediates.
Another area of interest is the reactivity of the aromatic rings towards electrophilic substitution. Theoretical calculations can predict the most likely sites for substitution by analyzing the charge distribution and frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the benzoyl and carboxyl groups deactivates the rings they are attached to, while the benzyloxy group is activating. These competing effects make theoretical predictions particularly valuable. For example, the mechanism of nitration or halogenation can be computationally explored to determine the regioselectivity.
Predictive Modeling for Novel Reactivity or Synthetic Routes
Predictive modeling, based on the fundamental understanding gained from quantum chemical calculations and conformational analysis, can be a powerful tool for designing novel reactions and synthetic strategies. By computationally screening potential reactants and reaction conditions, researchers can identify promising new transformations.
For example, predictive models could be used to explore the potential for 4-[4-(Benzyloxy)benzoyl]benzoic acid to act as a building block for polymers or metal-organic frameworks (MOFs). By calculating its interaction energies with other molecules or metal ions, the feasibility and stability of such materials can be assessed. Furthermore, its potential as a photosensitizer, a property of the related 4-benzoylbenzoic acid, could be investigated through time-dependent DFT (TD-DFT) calculations to predict its electronic absorption spectrum and excited-state properties. rsc.org These predictive studies can guide experimental efforts, saving time and resources in the discovery of new materials and reactions.
Role of 4 4 Benzyloxy Benzoyl Benzoic Acid As a Precursor in Complex Chemical Architectures
Utilization in the Synthesis of Liquid Crystalline Compounds
The molecular architecture of 4-[4-(Benzyloxy)benzoyl]benzoic acid, with its rigid benzoylbenzoic acid core and the flexible benzyloxy tail, makes it an ideal building block for calamitic (rod-like) liquid crystals. nih.govtubitak.gov.tr These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. The benzyloxy group, in particular, can influence the mesomorphic properties, such as the temperature range and type of liquid crystalline phase (e.g., nematic, smectic). mdpi.comnih.gov
Researchers have synthesized a variety of liquid crystalline compounds by esterifying the carboxylic acid group of 4-[4-(Benzyloxy)benzoyl]benzoic acid with different phenolic derivatives. nih.govtubitak.gov.tr For example, the reaction with 4-benzyloxyphenol yields a three-ring calamitic liquid crystal. nih.govtubitak.gov.tr The length and nature of the terminal alkoxy chains attached to the phenolic moiety can be varied to fine-tune the liquid crystalline properties. mdpi.comnih.gov
| Precursor | Reactant | Resulting Compound Type | Reference |
| 4-[4-(Benzyloxy)benzoyl]benzoic acid | 4-Benzyloxyphenol | Calamitic Liquid Crystal | nih.govtubitak.gov.tr |
| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Varies | Schiff base liquid crystals | mdpi.comnih.gov |
Application as a Building Block for Heterocyclic Systems
The reactivity of the carboxylic acid and ketone functionalities in 4-[4-(Benzyloxy)benzoyl]benzoic acid allows for its incorporation into various heterocyclic scaffolds.
Incorporation into Benzoxazole (B165842) Derivatives
Benzoxazoles are an important class of heterocyclic compounds with diverse applications. ijpbs.comjetir.org The synthesis of benzoxazole derivatives from 4-[4-(Benzyloxy)benzoyl]benzoic acid typically involves a condensation reaction with 2-aminophenols. nih.govorganic-chemistry.org This reaction can be catalyzed by acids like polyphosphoric acid. The general mechanism involves the initial formation of a Schiff base between the ketone group of the benzoic acid derivative and the amino group of the aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. ijpbs.com The resulting 2-arylbenzoxazoles can possess interesting photophysical or biological properties. researchgate.net
Formation of Oxadiazole Moieties
1,3,4-Oxadiazoles are another class of five-membered heterocyclic compounds that can be synthesized using 4-[4-(Benzyloxy)benzoyl]benzoic acid as a starting material. nih.govorganic-chemistry.org A common synthetic route involves the conversion of the carboxylic acid to an acid hydrazide. This intermediate can then be cyclized with various reagents, such as orthoesters or carbon disulfide, to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Alternatively, the acid can be coupled with an amidoxime (B1450833) in a "one-pot" process to form the oxadiazole ring. nih.gov The resulting compounds often exhibit a range of biological activities. ajrcps.com
Intermediacy in the Construction of Advanced Functional Materials
The structural features of 4-[4-(Benzyloxy)benzoyl]benzoic acid make it a valuable intermediate in the design and synthesis of advanced functional materials. The presence of the aromatic rings and the reactive carboxylic acid group allows for its integration into larger, more complex systems with tailored properties.
For instance, its derivatives can be used to create photosensitive polymers or materials with specific electronic or optical properties. The benzophenone (B1666685) moiety within the structure is a well-known photosensitizer. nih.gov This property can be exploited in applications such as photolithography or photodynamic therapy. Furthermore, the ability to form stable ester and amide linkages makes it suitable for incorporation into polyesters and polyamides, potentially imparting enhanced thermal stability or specific recognition capabilities.
Strategic Integration into Peptide and Amino Acid Derivative Syntheses
The carboxylic acid functionality of 4-[4-(Benzyloxy)benzoyl]benzoic acid allows for its coupling with the amino group of amino acids or peptides. jpsionline.com This strategic integration can be used to introduce the benzophenone photophore into a peptide sequence for photoaffinity labeling studies, which are powerful tools for identifying and characterizing protein-protein interactions. nih.gov
The benzyloxycarbonyl (Cbz or Z) group, a related chemical entity, has a long history of use as a protecting group for the alpha-amine of amino acids in solution-phase peptide synthesis. peptide.comnih.gov While 4-[4-(Benzyloxy)benzoyl]benzoic acid itself is not a standard protecting group, its derivatives can be designed to act as cleavable linkers or to introduce specific functionalities into a peptide chain. For example, a derivative could be designed to be cleaved under specific conditions, releasing the peptide from a solid support or from a carrier molecule. researchgate.net
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Complex Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-[4-(Benzyloxy)benzoyl]benzoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to unambiguously assign every signal.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic rings and the methylene (B1212753) bridge.
Carboxylic Acid Proton (-COOH): A characteristic broad singlet appearing far downfield, typically above δ 12.0 ppm, which would disappear upon a D₂O exchange.
Benzoic Acid Ring Protons: Two doublets are expected for the AA'BB' system of the 1,4-disubstituted benzoic acid ring. The protons ortho to the electron-withdrawing carboxylic acid group would be downfield relative to the protons ortho to the benzoyl group.
Benzophenone (B1666685) Ring Protons: Another AA'BB' system of two doublets would correspond to the central phenyl ring. The protons ortho to the carbonyl group would be the most deshielded among the aromatic signals due to the carbonyl's anisotropic effect.
Benzyloxy Ring Protons: The five protons of the terminal phenyl ring would appear as a complex multiplet in the δ 7.3-7.5 ppm range.
Methylene Protons (-O-CH₂-Ph): A sharp singlet corresponding to the two benzylic protons would be expected around δ 5.1-5.2 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton.
Carbonyl Carbons (C=O): Two distinct signals in the downfield region (δ > 165 ppm) are anticipated: one for the carboxylic acid carbon and another for the ketone carbon. The ketone carbon is typically found further downfield (e.g., ~195 ppm) than the carboxylic acid carbon (e.g., ~167 ppm).
Aromatic Carbons: A series of signals in the δ 115-165 ppm range would correspond to the 18 aromatic carbons. The carbon attached to the ether oxygen (C-O) would be significantly deshielded (e.g., >160 ppm), while other carbons would have shifts dependent on their substitution and position relative to the electron-withdrawing and donating groups.
Methylene Carbon (-O-CH₂-Ph): A signal for the benzylic carbon is expected in the range of δ 65-70 ppm.
Advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for confirming the connectivity between the distinct molecular fragments, for example, by showing correlations between the protons on one aromatic ring and the carbons on an adjacent ring through the ketone linkage. chemicalbook.comnih.govresearchgate.net
Predicted ¹H NMR Data for 4-[4-(Benzyloxy)benzoyl]benzoic acid
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |
| Aromatic (ortho to -COOH) | ~8.1 | Doublet | 2H |
| Aromatic (ortho to -CO-) | ~7.8 | Doublet | 2H |
| Aromatic (ortho to -CO-) | ~7.7 | Doublet | 2H |
| Aromatic (Benzyloxy Phenyl) | 7.3-7.5 | Multiplet | 5H |
| Aromatic (ortho to -OCH₂) | ~7.1 | Doublet | 2H |
Predicted ¹³C NMR Data for 4-[4-(Benzyloxy)benzoyl]benzoic acid
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone Carbonyl (-CO-) | ~195 |
| Carboxylic Acid Carbonyl (-COOH) | ~167 |
| Aromatic (C-O of ether) | ~163 |
| Aromatic (quaternary and CH) | 115 - 145 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 4-[4-(Benzyloxy)benzoyl]benzoic acid (C₂₁H₁₆O₄), the expected exact mass is 344.1049 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high precision.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙) at m/z = 344 would be observed. Key fragmentation pathways would likely involve:
Loss of the benzyl (B1604629) group: A prominent peak at m/z = 91 ([C₇H₇]⁺), corresponding to the stable tropylium (B1234903) ion, is highly characteristic for benzyl ethers. nist.gov
Cleavage of the ether bond: Fragmentation could yield an ion at m/z = 253, resulting from the loss of the benzyloxy radical (·OCH₂Ph).
Loss of a hydroxyl radical: A peak at m/z = 327 ([M-OH]⁺) from the carboxylic acid group is a common fragmentation for aromatic acids.
Loss of the carboxyl group: A peak at m/z = 299 ([M-COOH]⁺) can also be expected.
Benzoyl fragment: A characteristic peak at m/z = 105 ([C₆H₅CO]⁺) is common for benzophenone-type structures. nih.gov
Predicted Key Fragments in the Mass Spectrum of 4-[4-(Benzyloxy)benzoyl]benzoic acid
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 344 | [C₂₁H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 327 | [M - OH]⁺ | Loss of hydroxyl radical from COOH |
| 299 | [M - COOH]⁺ | Loss of carboxyl group |
| 239 | [M - C₇H₅O]⁺ | Loss of benzoyl radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
Chromatographic Separations for Isolation and Purity Determination in Research Contexts
Chromatographic techniques are essential for the purification of 4-[4-(Benzyloxy)benzoyl]benzoic acid after its synthesis and for assessing the purity of the final research compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a synthesis. tubitak.gov.tr For a molecule like 4-[4-(Benzyloxy)benzoyl]benzoic acid, a silica (B1680970) gel plate (silica gel 60 F254) would be used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would be employed. acs.org The carboxylic acid group will cause the compound to have a relatively low retention factor (Rf) on silica gel unless a small amount of acetic or formic acid is added to the eluent to suppress ionization.
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC (RP-HPLC) is the method of choice. A C18 column would serve as the stationary phase. The mobile phase would typically be a gradient mixture of an aqueous solution (often containing a buffer like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The compound would be detected using a UV detector, likely at a wavelength around 254 nm or a wavelength of maximum absorbance determined by a photodiode array (PDA) detector. A purity level of ≥95% is typically required for research applications.
Column Chromatography: For preparative scale purification, column chromatography using silica gel is standard. nih.govmdpi.com A solvent system identified through TLC optimization would be used to separate the desired product from unreacted starting materials or byproducts. The polarity of the eluent would be carefully controlled to ensure good separation.
Typical Chromatographic Conditions for Purity Assessment
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 1% Acetic Acid | UV light (254 nm) |
| HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient of Water (0.1% Formic Acid) and Acetonitrile | UV (e.g., 254 nm) |
X-ray Crystallography for Solid-State Structural Characterization
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For 4-[4-(Benzyloxy)benzoyl]benzoic acid, obtaining a single crystal suitable for diffraction would be a key step. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound. nih.gov The crystal structure would be expected to reveal several key features:
Molecular Conformation: The dihedral angle between the two central aromatic rings connected by the benzophenone ketone is expected to be significantly twisted from planarity due to steric hindrance, a common feature in benzophenone derivatives.
Hydrogen Bonding: The carboxylic acid groups are highly likely to form centrosymmetric dimers in the crystal lattice, where two molecules are held together by strong O-H···O hydrogen bonds between their carboxyl groups. This is a very common and stable supramolecular synthon for carboxylic acids. nih.gov
Predicted Crystallographic Data Parameters
| Parameter | Predicted Observation | Reference/Reason |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups accommodating hydrogen-bonded dimers. |
| Key Feature | Carboxylic acid dimer formation | Strong and predictable O-H···O hydrogen bonding. nih.gov |
Future Directions and Emerging Research Avenues for 4 4 Benzyloxy Benzoyl Benzoic Acid
Development of Novel and Efficient Synthetic Protocols
The classical synthesis of 4-[4-(benzyloxy)benzoyl]benzoic acid and its precursors typically relies on established reactions such as Friedel-Crafts acylation. A common method involves reacting 4-benzyloxybenzoyl chloride with a suitable aromatic substrate. The required 4-benzyloxybenzoyl chloride is itself prepared from 4-benzyloxybenzoic acid by treatment with reagents like oxalyl chloride or thionyl chloride. chemicalbook.comprepchem.com For instance, the reaction of 4-benzyloxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) yields the corresponding acyl chloride quantitatively. chemicalbook.com
Catalytic Direct Arylation: Moving beyond classical Friedel-Crafts reactions, which often require stoichiometric amounts of Lewis acid catalysts, researchers are exploring transition-metal-catalyzed direct C-H arylation. This would involve the direct coupling of a 4-benzyloxy-substituted benzene (B151609) derivative with a 4-carboxy-substituted aromatic partner, bypassing the need to pre-functionalize the starting materials into acyl chlorides or organometallic reagents.
One-Pot Procedures: The development of tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates is a major goal. A potential one-pot process could involve the in situ generation of the acyl chloride from 4-benzyloxybenzoic acid followed immediately by a coupling reaction, streamlining the entire synthesis.
Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control for exothermic reactions like acylation. Future protocols will likely adapt the synthesis of 4-[4-(benzyloxy)benzoyl]benzoic acid to flow chemistry systems, allowing for rapid optimization and safer large-scale production.
| Synthetic Step | Traditional Reagent | Future/Novel Approach | Anticipated Advantage |
| Acid to Acyl Chloride | Oxalyl Chloride / Thionyl Chloride chemicalbook.comprepchem.com | Catalytic activation (e.g., with phosphonium (B103445) salts) | Reduced corrosive byproducts, milder conditions. |
| Acylation | Friedel-Crafts with AlCl₃ | Transition-metal-catalyzed C-H activation | Higher atom economy, greater functional group tolerance. |
| Overall Process | Multi-step batch synthesis | One-pot or flow chemistry synthesis | Increased efficiency, improved safety and scalability. |
Exploration of Unconventional Reactivity Profiles
The reactivity of 4-[4-(benzyloxy)benzoyl]benzoic acid is typically dominated by the predictable chemistry of its three main functional groups: esterification/amidation at the carboxylic acid, nucleophilic attack at the ketone, and debenzylation of the ether. However, emerging research aims to uncover and harness less common, or "unconventional," reaction pathways.
Photochemical Reactions: The benzophenone (B1666685) core is a well-known photosensitizer. rsc.org Future studies will likely explore the photochemical reactivity of 4-[4-(benzyloxy)benzoyl]benzoic acid. Upon UV irradiation, the ketone can be excited to a triplet state, enabling it to participate in hydrogen abstraction reactions, [2+2] cycloadditions, or energy transfer processes. This could lead to novel crosslinking applications or the synthesis of complex polycyclic structures.
Selective C-H Functionalization: While direct arylation focuses on forming the core scaffold, the selective functionalization of the existing aromatic C-H bonds post-synthesis presents a powerful, albeit challenging, avenue. Using directing groups and specialized catalysts, it may be possible to introduce new substituents onto the aromatic rings in a highly regioselective manner, bypassing traditional multi-step routes.
Ring-Closing and Rearrangement Reactions: In systems containing similar functionalities, unexpected cyclization reactions have been observed. mdpi.com Research could investigate whether intramolecular reactions, such as a Pictet-Spengler or Friedel-Crafts type cyclization under specific acidic conditions, could be induced, leading to novel tricyclic or tetracyclic fused ring systems. The interplay between the ketone and the carboxylic acid could also be exploited to trigger unique molecular rearrangements.
Expansion of Derivatization Libraries for Chemical Probe Development
The inherent functionality of 4-[4-(benzyloxy)benzoyl]benzoic acid makes it an ideal starting point for creating diverse libraries of derivatives. Such libraries are crucial for screening for biological activity and for developing chemical probes to study biological systems. nih.govresearchgate.netnih.gov
The carboxylic acid group is the most common site for derivatization, readily forming amides and esters. nih.gov For example, derivatives have been synthesized as potential inhibitors of steroid 5 alpha-reductase. nih.gov Similarly, the core [4-(benzyloxy)benzoyl] moiety has been incorporated into aminoalkanol derivatives to screen for anticonvulsant activity. nih.gov
Future expansion of these libraries will focus on:
Bio-orthogonal Handles: Introducing bio-orthogonal groups (e.g., alkynes, azides) via the carboxylic acid. This would allow the resulting derivatives to be used in "click chemistry" reactions within a biological context, enabling applications in chemical proteomics, activity-based protein profiling, and imaging.
Multi-functional Probes: Creating derivatives that incorporate multiple functionalities. For instance, a derivative could be synthesized with a fluorescent reporter group at one end and a photo-crosslinking group at the other, creating a tool for identifying and visualizing binding partners in cells.
Novel Derivatizing Agents: Employing new types of derivatizing agents to create probes with enhanced analytical properties. For example, derivatization with reagents like 3-(chlorosulfonyl)benzoic acid can introduce a permanent charge, significantly improving ionization efficiency and detection sensitivity in mass spectrometry-based analyses. researchgate.net
| Derivative Type | Functional Group Targeted | Potential Application | Example from Literature |
| Amides/Esters | Carboxylic Acid | Drug discovery, enzyme inhibition | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid as a 5 alpha-reductase inhibitor nih.gov |
| Aminoalkanol Conjugates | Carboxylic Acid (post-reduction) | CNS drug discovery, anticonvulsants | [4-(benzyloxy)benzyl]aminoalkanol derivatives nih.gov |
| Fluorescent/Biotin Tags | Carboxylic Acid | Chemical probes for imaging and pulldown assays | N/A (Future Direction) |
| Bio-orthogonal Handles | Carboxylic Acid | "Click" chemistry, proteomics | N/A (Future Direction) |
Advanced Computational Design of Analogues with Specific Chemical Transformations
Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. For related molecules like 4-benzoylbenzoic acid, computational methods, including quantum chemical calculations and molecular dynamics simulations, have been used to understand spectroscopic properties and environmental behavior. rsc.org
Applying these advanced computational tools to 4-[4-(benzyloxy)benzoyl]benzoic acid will be a cornerstone of future research. This will enable the in silico design of novel analogues with precisely tailored properties for specific chemical transformations.
Key computational approaches will include:
Density Functional Theory (DFT) Calculations: To predict reaction barriers and transition states for potential synthetic routes and unconventional reactions. This can help prioritize synthetic targets that are most likely to undergo a desired transformation.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its derivatives. This is particularly important for understanding how the molecule might interact with a catalyst's active site or a biological receptor.
Quantitative Structure-Property Relationship (QSPR) Modeling: To build models that correlate structural features of a library of virtual analogues with their predicted chemical properties (e.g., reactivity, photophysical properties, solubility). This allows for the rapid virtual screening of thousands of potential structures to identify candidates with an optimal profile for a given application.
By using these computational design principles, researchers can move beyond trial-and-error synthesis and intelligently design the next generation of 4-[4-(benzyloxy)benzoyl]benzoic acid analogues engineered for specific and sophisticated chemical tasks.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-(Benzyloxy)benzoyl]benzoic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, with benzyl-protected intermediates to prevent undesired side reactions. For example, acylation of 4-benzyloxybenzene with benzoyl chloride in the presence of AlCl₃ yields the ketone intermediate, which is subsequently oxidized to the carboxylic acid using KMnO₄ under acidic conditions . Purity (>95%) is achieved by optimizing stoichiometry (1:1.2 molar ratio of benzoyl chloride to substrate) and reaction temperature (80–100°C). Post-synthesis purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water mobile phase) is critical to remove unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer : X-ray crystallography (single-crystal XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous benzoic acid derivatives, which revealed planar benzoyl and benzoic acid moieties with dihedral angles <10° . For solution-phase analysis, ¹H/¹³C NMR (DMSO-d₆) identifies key signals: aromatic protons (δ 7.2–8.1 ppm), benzyloxy CH₂ (δ 5.1 ppm), and carboxylic acid protons (δ 12.5 ppm). FT-IR confirms carbonyl stretches (C=O at ~1680 cm⁻¹ and COOH at ~1700 cm⁻¹) .
Q. How does the solubility profile of 4-[4-(Benzyloxy)benzoyl]benzoic acid impact its use in biological assays?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers (solubility <0.1 mg/mL in PBS) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays, stock solutions in DMSO (10 mM) are diluted into culture media, keeping final DMSO concentrations ≤0.1% to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., sodium salt, prepared by treating with NaOH) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing benzyl deprotection side reactions?
- Methodological Answer : Benzyl group stability under acidic conditions is a key challenge. Using milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) reduces deprotection during Friedel-Crafts acylation. Catalytic hydrogenation (H₂/Pd-C) post-synthesis selectively removes the benzyl group without degrading the carboxylic acid moiety. Yields improve from ~60% to >85% when reaction time is limited to 4 hours and temperature is maintained at 70°C .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in enzyme inhibition assays)?
- Methodological Answer : Variability often arises from differences in assay conditions. For example, IC₅₀ values for COX-2 inhibition range from 2–10 μM depending on buffer pH (optimal at 7.4) and incubation time (30 vs. 60 minutes). Standardizing protocols (e.g., pre-incubating enzymes with inhibitors for 45 minutes) and using positive controls (e.g., celecoxib for COX-2) reduces discrepancies. Orthogonal assays (e.g., SPR for binding affinity) validate activity .
Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer : The carboxylic acid group is prone to degradation via decarboxylation under light or heat. Storage at –20°C in amber vials under inert gas (argon) extends stability to >12 months. Lyophilization with cryoprotectants (e.g., trehalose) maintains integrity for in vivo studies. Regular HPLC-MS monitoring (every 3 months) detects degradation products like 4-hydroxybenzophenone .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies key interactions between the benzoyl group and target proteins (e.g., hydrophobic pockets in kinase domains). QSAR models predict that electron-withdrawing substituents (e.g., –NO₂ at the 3-position) improve binding affinity by 20–30%. MD simulations (GROMACS) assess conformational flexibility, prioritizing derivatives with rigid backbones for synthesis .
Safety and Handling
Q. What are the best practices for handling 4-[4-(Benzyloxy)benzoyl]benzoic acid in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Spills are neutralized with sodium bicarbonate and disposed of as hazardous waste. Acute toxicity (LD₅₀ >2000 mg/kg in rats) suggests low systemic risk, but skin irritation is possible (GHS Category 2). Store separately from strong oxidizers (e.g., peroxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
